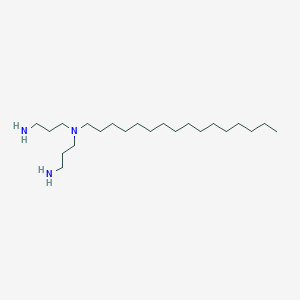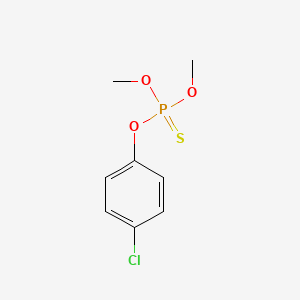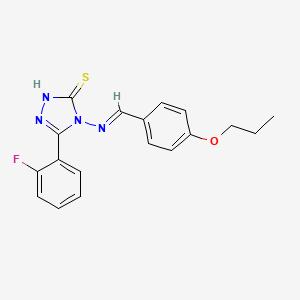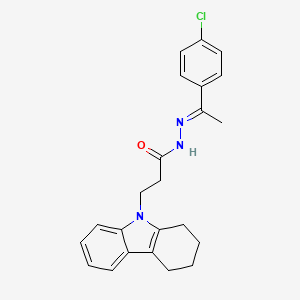
N-hexadecyl-N,N-bis(3-amino-propyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(1)-(3-AMINOPROPYL)-N(1)-HEXADECYL-1,3-PROPANEDIAMINE is a synthetic organic compound characterized by its long alkyl chain and diamine functional groups. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N(1)-(3-AMINOPROPYL)-N(1)-HEXADECYL-1,3-PROPANEDIAMINE typically involves the reaction of hexadecylamine with 1,3-dibromopropane, followed by the introduction of an aminopropyl group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. Post-reaction purification steps, such as distillation or recrystallization, are employed to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N(1)-(3-AMINOPROPYL)-N(1)-HEXADECYL-1,3-PROPANEDIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The diamine groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted diamines or quaternary ammonium salts.
Applications De Recherche Scientifique
N(1)-(3-AMINOPROPYL)-N(1)-HEXADECYL-1,3-PROPANEDIAMINE has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizing agent in various chemical reactions.
Biology: Employed in the formulation of antimicrobial agents due to its ability to disrupt microbial cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
Mécanisme D'action
The mechanism by which N(1)-(3-AMINOPROPYL)-N(1)-HEXADECYL-1,3-PROPANEDIAMINE exerts its effects is primarily through its surfactant properties. The long alkyl chain interacts with lipid membranes, disrupting their integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications where the compound targets and destroys microbial cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N(1)-(3-AMINOPROPYL)-N(1)-DODECYL-1,3-PROPANEDIAMINE
- N(1)-(3-AMINOPROPYL)-N(1)-OCTADECYL-1,3-PROPANEDIAMINE
Uniqueness
N(1)-(3-AMINOPROPYL)-N(1)-HEXADECYL-1,3-PROPANEDIAMINE is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to its shorter or longer chain analogs.
Propriétés
Numéro CAS |
2372-83-0 |
|---|---|
Formule moléculaire |
C22H49N3 |
Poids moléculaire |
355.6 g/mol |
Nom IUPAC |
N'-(3-aminopropyl)-N'-hexadecylpropane-1,3-diamine |
InChI |
InChI=1S/C22H49N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-25(21-16-18-23)22-17-19-24/h2-24H2,1H3 |
Clé InChI |
RFGPGSDSMSKVEX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCN(CCCN)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[(2E)-2-butenyl]phenoxy}acetic acid](/img/structure/B12004713.png)
![Ethanol, 2-[(2-hydroxy-3-phenylbenzyl)amino]-](/img/structure/B12004715.png)

![5-[4-(benzyloxy)phenyl]-4-(4-butoxybenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12004721.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(pentyloxy)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12004727.png)
![[4-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12004732.png)



![N'-[(E)-1-(4-Chlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12004758.png)
![4-[(Anilinocarbonyl)amino]butanoic acid](/img/structure/B12004770.png)

![[4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12004806.png)
